6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
Description
6-Chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a chloro group at position 6 and a chalcone-like side chain at position 2. The (2E)-propenoyl group is conjugated to a 3-methoxyphenyl ring, conferring unique electronic and steric properties. This compound is synthesized via Claisen-Schmidt condensation between 6-chloro-2H-chromen-2-one and 3-methoxycinnamaldehyde under basic conditions (e.g., KOH in ethanol) . Its molecular formula is C₁₉H₁₃ClO₄ (molecular weight: 364.76 g/mol), with key structural identifiers including:
- InChIKey: [Unique identifier, computed via PubChem].
- SMILES: ClC1=CC2=C(C=C1)OC(=O)C2=C(/C=C/C(=O)C3=CC(=CC=C3)OC)C.
The compound’s planar structure and conjugated π-system enable strong UV-Vis absorption, making it relevant in photophysical studies. Its biological activity is hypothesized to arise from interactions with enzymes like cyclooxygenase (COX) or kinases, though specific mechanistic data remain under investigation .
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-23-15-4-2-3-12(9-15)5-7-17(21)16-11-13-10-14(20)6-8-18(13)24-19(16)22/h2-11H,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLSIAZBFXUDEH-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the condensation of 6-chloro-2H-chromen-2-one with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers, ethers.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is C21H17ClO5. Its structure consists of a chromenone backbone substituted with a chloro group and an enoyl moiety derived from a methoxyphenyl group. This structural configuration contributes to its biological activity.
Pharmacological Applications
Antitumor Activity
Research indicates that compounds within the coumarin family, including derivatives like this compound, exhibit significant antitumor properties. A study demonstrated that related compounds showed promising activity against liver carcinoma cells (HEPG2) with IC50 values indicating effective inhibition of cell proliferation . The specific mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Coumarins are known for their anti-inflammatory properties. The presence of specific substituents on the chromenone structure can enhance these effects, making compounds like this compound potential candidates for developing anti-inflammatory drugs .
Antioxidant Activity
The antioxidant capacity of coumarin derivatives has been widely studied. These compounds can scavenge free radicals, thus protecting cells from oxidative stress-related damage. This property is crucial in preventing chronic diseases associated with oxidative damage .
Synthesis Overview:
- Starting Materials: The synthesis begins with readily available chromenone derivatives.
- Reaction Conditions: Specific reagents such as bases or catalysts may be employed to facilitate the formation of the enoyl group.
- Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in various biological assays:
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| 6-Chloro Derivative | Antitumor (HEPG2) | 4.90 µM | |
| Coumarin Analogues | Anti-inflammatory | Varies | |
| Coumarin-based Hybrids | Antioxidant | High |
These findings underscore the therapeutic potential of this compound and similar compounds in treating various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as kinases or proteases, which play a role in disease progression.
Modulating signaling pathways: Involved in cell proliferation, apoptosis, and inflammation.
Binding to receptors: On the cell surface or within the cell, leading to changes in cellular function.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Halogenation: The 6-Cl substituent enhances electrophilicity, improving interactions with biological targets (e.g., DNA topoisomerases) compared to non-halogenated analogues . Methoxy vs. Bromo: 3-Methoxy substitution (target compound) reduces cytotoxicity compared to 4-bromo derivatives but increases solubility . Dimethylamino Group: The 4-NMe₂ group in enhances cellular uptake via passive diffusion, yielding lower IC₅₀ values in cancer assays.
Synthetic Accessibility :
- Chalcone-coumarin hybrids are typically synthesized via Claisen-Schmidt condensation, but yields vary with substituents. Electron-withdrawing groups (e.g., Br, Cl) require longer reaction times (6–8 hours vs. 4 hours for methoxy derivatives) .
Biological Performance :
- Antimicrobial Activity : Bromophenyl derivatives (e.g., ) outperform methoxy-substituted compounds due to enhanced lipophilicity and membrane penetration.
- Antioxidant Capacity : Methoxy and methylsulfanyl groups (e.g., ) donate electrons, stabilizing free radicals more effectively than halogenated analogues.
Research Findings and Limitations
Contradictions in Reported Data
- Anticancer Activity: While reports IC₅₀ values of 8.9 µM for a dimethylamino derivative, similar methoxy-substituted compounds show weaker activity (IC₅₀ > 20 µM) in the same assays. This discrepancy may arise from differences in cell lines or assay protocols .
- Solubility Challenges : The target compound’s low aqueous solubility (logP ≈ 3.5) limits in vivo applications, a drawback shared with most coumarin-chalcone hybrids .
Biological Activity
6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various research studies and presenting data in tabular formats for clarity.
- Molecular Formula : C19H13ClO4
- Molecular Weight : 340.8 g/mol
- CAS Number : 690214-96-1
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase, leading to reduced inflammation.
- Apoptosis Induction : It can activate caspases and other pro-apoptotic proteins, promoting apoptosis in cancer cells.
- Antioxidant Activity : The presence of methoxy groups enhances its free radical scavenging capabilities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. A study on its effects on HepG2 liver cancer cells showed a decrease in cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains and fungi. Its efficacy was evaluated against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm, respectively.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Anti-inflammatory Activity
In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in managing inflammatory diseases.
Case Studies
- Study on HepG2 Cells : The compound was tested for cytotoxicity against HepG2 cells, revealing an IC50 value of approximately 10 µM. The study concluded that it could serve as a lead compound for further development in liver cancer therapy .
- Antimicrobial Assessment : A comprehensive assessment of antimicrobial activity demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
